An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride
An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diisopropylaminoethyl chloride hydrochloride is a crucial chemical intermediate extensively utilized in the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for the introduction of the diisopropylaminoethyl moiety into a wide array of molecules. This structural feature is particularly significant in the development of therapeutic agents, where it can influence the pharmacological properties of the final compound.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Diisopropylaminoethyl chloride hydrochloride, with a focus on detailed experimental protocols and logical workflows for its use in research and development.
Chemical and Physical Properties
2-Diisopropylaminoethyl chloride hydrochloride is a white to off-white crystalline solid.[2] It is known to be hygroscopic and should be stored in a cool, dry place away from moisture.[1] The compound is soluble in water and organic solvents, which contributes to its versatility in various reaction conditions.[1]
Table 1: Physical and Chemical Properties of 2-Diisopropylaminoethyl Chloride Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 4261-68-1 | [2] |
| Molecular Formula | C₈H₁₈ClN · HCl | [2] |
| Molecular Weight | 200.15 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 132 - 135 °C | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
| Purity (Typical) | ≥ 99.0% | [2] |
Synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride
The synthesis of 2-Diisopropylaminoethyl chloride hydrochloride is most commonly achieved through two primary routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis via Chlorination of 2-Diisopropylaminoethanol
This is a widely used laboratory and industrial method that involves the reaction of 2-diisopropylaminoethanol with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The reaction proceeds to form the hydrochloride salt of the product directly.
Caption: Workflow for the synthesis of 2-Diisopropylaminoethyl chloride hydrochloride via chlorination.
This protocol is adapted from the synthesis of the analogous β-dimethylaminoethyl chloride hydrochloride and is expected to yield the desired product with minor modifications.[4]
Materials:
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2-Diisopropylaminoethanol
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Absolute ethanol (for recrystallization)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Reflux condenser with a drying tube
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Ice bath
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Heating mantle
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Büchner funnel and filter flask
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Vacuum desiccator
Procedure:
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a drying tube, place a solution of 2-diisopropylaminoethanol in anhydrous dichloromethane.
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Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the cooled solution of the amino alcohol. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
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Work-up: After the reflux period, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the solvent and any excess thionyl chloride. The crude product will be obtained as a solid or semi-solid.
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Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol and then dry them in a vacuum desiccator over a suitable desiccant.
Table 2: Typical Reaction Parameters for Chlorination Synthesis
| Parameter | Value |
| **Reactant Ratio (Aminoethanol:SOCl₂) ** | 1 : 1.1 (molar ratio) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-5 °C (addition), Reflux (reaction) |
| Reaction Time | 1-2 hours at reflux |
| Purification Method | Recrystallization from absolute ethanol |
| Expected Yield | 80-90% |
Synthesis via Alkylation of Diisopropylamine
An alternative route involves the alkylation of diisopropylamine with 2-chloroethylamine hydrochloride.[2] This method requires a base to neutralize the hydrochloride salt of the starting material and to facilitate the nucleophilic substitution reaction.
Caption: Workflow for the synthesis of 2-Diisopropylaminoethyl chloride hydrochloride via alkylation.
Applications in Drug Development and Organic Synthesis
2-Diisopropylaminoethyl chloride hydrochloride serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its primary function is to introduce the diisopropylaminoethyl group, which can significantly modulate the biological activity and pharmacokinetic properties of a molecule.
Alkylation Reactions
The most common application of 2-Diisopropylaminoethyl chloride hydrochloride is in alkylation reactions, where it acts as an electrophile. It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.
Caption: General scheme for alkylation reactions using 2-Diisopropylaminoethyl chloride hydrochloride.
Materials:
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Substituted Phenol
-
2-Diisopropylaminoethyl chloride hydrochloride
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Round-bottom flask
-
Magnetic stirrer
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Heating mantle
-
Separatory funnel
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Rotary evaporator
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve the substituted phenol in anhydrous DMF. Add potassium carbonate (2-3 equivalents) to the solution. If using sodium hydride, add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
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Alkylation: Add 2-Diisopropylaminoethyl chloride hydrochloride (1.1-1.2 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Safety and Handling
2-Diisopropylaminoethyl chloride hydrochloride is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause severe skin burns and eye damage.[2]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Diisopropylaminoethyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis, particularly in the field of drug discovery and development. Its ability to introduce the diisopropylaminoethyl moiety makes it an essential building block for creating a diverse range of molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent safety practices, is crucial for its effective and safe utilization in the laboratory.
